mTOR Kinase Inhibition Potency: Recombinant FLAG-Tagged mTOR Biochemical IC50
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide inhibits recombinant FLAG-tagged mTOR kinase with an IC50 of 1,460 nM (1.46 μM) in a biochemical assay using Biotin-Ahx-Lys-Lys-Ala-Asn-Gln-Val-Phe-Leu-Gly-Phe-Thr-Tyr-Val-Ala as substrate, as curated in ChEMBL and BindingDB [1]. By comparison, structurally distinct clinical mTOR inhibitors such as rapamycin (sirolimus) achieve IC50 values in the sub-nanomolar range (~0.1–1 nM) against mTORC1, and ATP-competitive mTOR kinase inhibitors (e.g., MLN0128/sapanisertib) typically exhibit IC50 values of 1–30 nM [2]. Within the quinazolinone chemotype more broadly, quinazoline-based dual PI3Kα/mTOR inhibitors have been reported with biochemical mTOR IC50 values ranging from 0.005 to 0.5 μM, demonstrating that the 2-methyl-4-oxoquinazolin-3-yl phenyl nitrobenzamide scaffold confers approximately 3- to 300-fold weaker mTOR affinity than optimized quinazoline-based clinical candidates . The target compound thus occupies a distinct affinity tier suitable for use as a low-potency reference inhibitor or selectivity control probe, rather than as a lead-like mTOR inhibitor.
| Evidence Dimension | Inhibition of recombinant mTOR kinase (biochemical IC50) |
|---|---|
| Target Compound Data | IC50 = 1,460 nM (1.46 μM) |
| Comparator Or Baseline | Rapamycin: mTORC1 IC50 ~0.1–1 nM; MLN0128/sapanisertib: mTOR IC50 ~1–30 nM; optimized quinazoline dual PI3Kα/mTOR inhibitors: mTOR IC50 = 5–500 nM |
| Quantified Difference | Target compound is 3- to 14,600-fold less potent than clinical mTOR inhibitors |
| Conditions | Recombinant FLAG-tagged mTOR expressed in HEK293 cells; Biotin-Ahx-Lys-Lys-Ala-Asn-Gln-Val-Phe-Leu-Gly-Phe-Thr-Tyr-Val-Ala substrate [1]; comparator data from published clinical candidate profiles [2]; quinazoline dual inhibitor data from ACS Med Chem Lett 2020 |
Why This Matters
This defines the compound's utility tier: it is not a potent mTOR inhibitor suitable for therapeutic development, but its well-characterized weak affinity makes it valuable as a tool compound for selectivity profiling panels or as a negative control benchmark when screening for potent mTOR inhibition.
- [1] BindingDB BDBM50384254 / ChEMBL CHEMBL2030442. mTOR IC50: 1,460 nM. Assay: Inhibition of recombinant FLAG-tagged mTOR kinase expressed in HEK293 cells. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50384254 View Source
- [2] Sapanisertib (MLN0128) Clinical Pharmacology Profile. mTOR IC50 = 1–30 nM. PubChem / ChEMBL. https://pubchem.ncbi.nlm.nih.gov View Source
